Cas no 261350-50-9 (Ethyl 4-methylisoxazole-5-carboxylate)

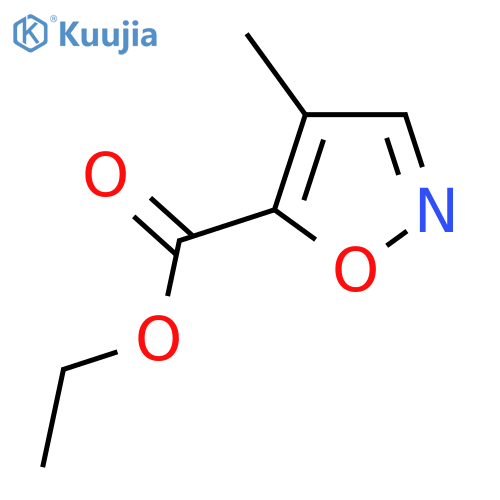

261350-50-9 structure

商品名:Ethyl 4-methylisoxazole-5-carboxylate

CAS番号:261350-50-9

MF:C7H9NO3

メガワット:155.151262044907

MDL:MFCD18835463

CID:1021685

Ethyl 4-methylisoxazole-5-carboxylate 化学的及び物理的性質

名前と識別子

-

- 5-Isoxazolecarboxylicacid,4-methyl-,ethylester(9CI)

- ethyl 4-methylisoxazole-5-carboxylate

- 4-methylisoxazole-5-carboxylic acid ethyl ester

- Ethyl 4-methylisoxazole-5-carboxylate

-

- MDL: MFCD18835463

- インチ: 1S/C7H9NO3/c1-3-10-7(9)6-5(2)4-8-11-6/h4H,3H2,1-2H3

- InChIKey: VYUQVJATTBOWGQ-UHFFFAOYSA-N

- ほほえんだ: O(C(C1=C(C=NO1)C)=O)CC

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 11

- 回転可能化学結合数: 3

- 複雑さ: 149

- 疎水性パラメータ計算基準値(XlogP): 1.3

- トポロジー分子極性表面積: 52.3

Ethyl 4-methylisoxazole-5-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB279020-1g |

4-Methyl-5-isoxazolecarboxylic acid ethyl ester; . |

261350-50-9 | 1g |

€412.10 | 2025-02-16 | ||

| abcr | AB279020-1 g |

4-Methyl-5-isoxazolecarboxylic acid ethyl ester |

261350-50-9 | 1g |

€412.10 | 2023-06-22 | ||

| Ambeed | A608992-1g |

Ethyl 4-methylisoxazole-5-carboxylate |

261350-50-9 | 97% | 1g |

$251.0 | 2024-07-28 | |

| abcr | AB279020-5g |

4-Methyl-5-isoxazolecarboxylic acid ethyl ester; . |

261350-50-9 | 5g |

€1448.40 | 2025-02-16 |

Ethyl 4-methylisoxazole-5-carboxylate 関連文献

-

2. Transition metal-free thiol–yne click polymerization toward Z-stereoregular poly(vinylene sulfide)s†Die Huang,Yong Liu,Shang Guo,Baixue Li,Jia Wang,Bicheng Yao,Anjun Qin Polym. Chem., 2019,10, 3088-3096

-

Luisa D'Urso,Cristina Satriano,Giuseppe Forte,Giuseppe Compagnini,Orazio Puglisi Phys. Chem. Chem. Phys., 2012,14, 14605-14610

-

Khodayar Gholivand,Foroogh Molaei New J. Chem., 2015,39, 3747-3757

261350-50-9 (Ethyl 4-methylisoxazole-5-carboxylate) 関連製品

- 1568072-56-9((1R)-1-(4-fluoro-1H-indol-3-yl)ethan-1-ol)

- 2171621-44-4(3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanoylpyrrolidin-2-yl}propanoic acid)

- 1824819-67-1(TERT-BUTYL 3-[(BENZYLIDENEAMINO)METHYL] PIPERIDINE-1-CARBOXYLATE)

- 2228447-73-0(2-(2,2-dimethyl-1,3-dioxolan-4-yl)butanedioic acid)

- 1207049-52-2(2-fluoro-N-(2-{(thiophen-2-yl)carbamoylamino}phenyl)benzamide)

- 1040085-98-0(Di-Norbudesonide(Mixture of Diastereomers))

- 1518744-59-6(3-(3-chloro-5-fluorophenyl)-2-methylpropanoic acid)

- 1171210-43-7(N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide)

- 2171626-56-3(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}-3,3-dimethylbutanoic acid)

- 1805414-61-2(4-Bromo-3-ethoxy-2-nitropyridine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:261350-50-9)Ethyl 4-methylisoxazole-5-carboxylate

清らかである:99%

はかる:1g

価格 ($):226.0